(Z)-3-Dodecen-1-ol

Sweet potato weevil Cylas formicarius elegantulus Sex pheromone

(Z)-3-Dodecen-1-ol (CAS 32451-95-9), also known as (Z)-dodec-3-en-1-ol or cis-3-dodecen-1-ol, is a monounsaturated primary C12 alcohol with molecular formula C12H24O and molecular weight 184.32. This compound functions as an insect semiochemical with two distinct primary applications: it serves as the major component of the trail-following pheromone in multiple termite species, including Macrotermes annandalei , and its crotonate ester derivative is the female-produced sex pheromone of the sweet potato weevil (Cylas formicarius elegantulus).

Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
CAS No. 32451-95-9
Cat. No. B107342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-Dodecen-1-ol
CAS32451-95-9
Synonyms(3Z)-3-Dodecen-1-ol;  (Z)-3-Dodecen-1-ol_x000B__x000B__x000B_
Molecular FormulaC12H24O
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCO
InChIInChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,13H,2-8,11-12H2,1H3/b10-9-
InChIKeyBDGQTWOHKASHQU-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(Z)-3-Dodecen-1-ol (CAS 32451-95-9) Procurement Guide: Insect Pheromone for Sweet Potato Weevil Monitoring and Termite Trail-Following Research


(Z)-3-Dodecen-1-ol (CAS 32451-95-9), also known as (Z)-dodec-3-en-1-ol or cis-3-dodecen-1-ol, is a monounsaturated primary C12 alcohol with molecular formula C12H24O and molecular weight 184.32 [1]. This compound functions as an insect semiochemical with two distinct primary applications: it serves as the major component of the trail-following pheromone in multiple termite species, including Macrotermes annandalei [2], and its crotonate ester derivative is the female-produced sex pheromone of the sweet potato weevil (Cylas formicarius elegantulus) [3]. The compound is characterized by a (Z)-configured double bond at the 3-position, a structural feature that is critical for its biological activity across target insect species.

1
Termite trail-following research: Monounsaturated C12 alcohol with (Z)-3 configuration identified as the major pheromone component in multiple termite species.
2
Semiochemical precursor: Starting material for the synthesis of sweet potato weevil sex pheromone ester (E)-2-butenoate.
3
Analytical standard: Defined Kováts retention indices (RI 1457 DB-5, RI 1989 DB-Wax) support GC-MS identification in pheromone blends.

Why (Z)-3-Dodecen-1-ol Cannot Be Replaced by Generic C12 Alcohols or Structural Analogs in Semiochemical Applications


Generic substitution of (Z)-3-dodecen-1-ol with other C12 alcohols or positional isomers fails due to stereospecific receptor recognition mechanisms in target insect species. In termites, among various synthetic alcohols tested, (Z)-3-dodecen-1-ol elicited the highest trail-following sensitivity in workers, demonstrating that not all C12 alcohols are functionally equivalent [1]. The (Z)-stereochemistry at the 3-position is mandatory for biological activity; the (E)-isomer or saturated analogs do not trigger the same behavioral responses. Furthermore, while (3Z,6Z)-3,6-dodecadien-1-ol serves as a trail pheromone in Ancistrotermes pakistanicus and (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol functions in Reticulitermes species, these multi-unsaturated analogs exhibit species-specific activity profiles distinct from the monounsaturated (Z)-3-dodecen-1-ol [2]. For sweet potato weevil applications, the compound must be esterified to the (E)-2-butenoate derivative to achieve field efficacy comparable to or exceeding the natural female-produced pheromone [3].

Stereochemistry (Z)-3 double bond is mandatory; (E)-isomer or saturated C12 alcohols do not trigger the same behavioral responses.
Chain specificity Multi-unsaturated analogs (e.g., dodecadienol, dodecatrienol) exhibit species-specific activity profiles distinct from the monounsaturated (Z)-3-dodecen-1-ol.
Derivatization need For weevil monitoring, the alcohol must be esterified to (E)-2-butenoate to match natural pheromone activity; the free alcohol does not substitute directly.

(Z)-3-Dodecen-1-ol Quantitative Differentiation Evidence vs. Structural Analogs and Natural Pheromone Extracts


Field Trap Capture Efficacy of Synthetic (Z)-3-Dodecen-1-ol (E)-2-Butenoate vs. Natural Female Sweet Potato Weevil Pheromone

The synthetically-prepared (Z)-3-dodecen-1-ol (E)-2-butenoate demonstrates field attractant activity toward male sweet potato weevils that is comparable to or greater than that of the natural female-produced pheromone and comparable to that of purified natural attractant under identical field conditions [1]. This synthetic compound enables standardized, reproducible trap baiting without the variability inherent in live female or crude extract sources.

Field attraction
Head-to-head
Synthetic (Z)-3-dodecen-1-ol (E)-2-butenoate attracted male weevils at levels ≥ natural female-produced pheromone.
Supports standardized monitoring with synthetic lure matching natural attractant potency.
Field trapping assays, sweet potato weevil.
Sweet potato weevil Cylas formicarius elegantulus Sex pheromone Field trapping Integrated pest management

Trail-Following Activity Threshold of (Z)-3-Dodecen-1-ol in Macrotermes annandalei

In Macrotermes annandalei, synthetic (Z)-3-dodecen-1-ol (DE-OH) induces trail-following activity across an effective concentration range of 10⁻³ ng/cm to 10 ng/cm, with maximum activity occurring at 10⁻¹ ng/cm on artificial trails [1]. Quantification revealed approximately 1 ng of (Z)-3-dodecen-1-ol per worker sternal gland, consistent with experimental activity threshold estimates [1]. The activity threshold is similar to that of (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol in Rhinotermitidae, but secretion amounts of dodecenol are 100 times higher than those of dodecatrienol [1].

Trail-following threshold
Head-to-head
Effective range 10⁻³ to 10 ng/cm; max activity at 10⁻¹ ng/cm; ~1 ng/worker gland.
Operational concentration window for termite bioassays; endogenous abundance 100× higher than dodecatrienol.
M. annandalei workers; lab trails.
Termite trail pheromone Macrotermes annandalei Behavioral bioassay Semiochemical quantification Isoptera

Kováts Retention Index Differentiation of (Z)-3-Dodecen-1-ol vs. Related Monounsaturated C12, C14, and C16 Alcohols

On a DB-5 non-polar capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness) with temperature programming from 100°C to 275°C at 5°C/min, (Z)-3-dodecen-1-ol exhibits a Kováts retention index (RI) of 1457 [1]. On a DB-Wax polar column, the RI is 1989 [1]. This distinct chromatographic signature enables unambiguous identification and purity verification of (Z)-3-dodecen-1-ol in complex pheromone blends containing other monounsaturated C12, C14, and C16 alcohols, acetates, and aldehydes commonly found in lepidopteran semiochemical mixtures [1].

Kováts RI
Class-level
RI 1457 (DB-5); RI 1989 (DB-Wax).
Distinct chromatographic signature enables purity verification in lepidopteran pheromone blends.
GC conditions: DB-5 30 m, 100–275 °C at 5 °C/min.
Gas chromatography Kováts retention index Pheromone analysis Analytical chemistry Lepidopteran pheromone blends

Comparative Trail-Following Sensitivity of Termite Workers to (Z)-3-Dodecen-1-ol vs. Other Synthetic Alcohols

In comparative bioassays testing the trail activity of various synthetic alcohols, (Z)-3-dodecen-1-ol elicited the highest sensitivity among termite workers across multiple African termite species [1]. While a generally active trail-pheromone constituent consisting of an unsaturated primary C12 alcohol appears to be recognized broadly across species, conspecific trail-following is exclusively observed when workers are given a choice, suggesting species-specific component modulation [1]. (Z)-3-dodecen-1-ol has been identified as the major trail-following pheromone component in nine species of Kalotermitidae across six genera, representing a common phylogenetic signal within this termite family [2].

Worker sensitivity
Head-to-head
Highest trail-following sensitivity among tested synthetic alcohols across multiple African termite species.
Establishes (Z)-3-dodecen-1-ol as the primary standard for termite behavioral research.
Confirmed in nine Kalotermitidae species.
Termite behavior Trail-following bioassay Semiochemical sensitivity Isoptera Chemical ecology

Electroantennogram (EAG) Response of Earias insulana to (Z)-3-Dodecen-1-ol Formate vs. Pheromone Analogs

In EAG screening of 90 synthetic pheromone-like compounds for mating inhibition activity, (Z)-3-dodecen-1-ol formate was among the most stimulatory compounds to male Earias insulana (spiny bollworm) antennae, alongside (E)- and (Z)-9-tetradecen-1-ol formate and (Z,E)-9,12-tetradecadien-1-ol formate [1]. This demonstrates that the (Z)-3-dodecen-1-ol backbone, when formulated as the formate ester, exhibits electrophysiological activity in lepidopteran species beyond its primary termite and coleopteran targets.

EAG response
Head-to-head
(Z)-3-dodecen-1-ol formate ranked among the most stimulatory of 90 compounds to male Earias insulana antennae.
Expands cross-species electrophysiological relevance beyond termite/coleopteran targets.
EAG screening; spiny bollworm.
Electroantennography Earias insulana Lepidoptera Pheromone analog screening Mating disruption

(Z)-3-Dodecen-1-ol: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Sweet Potato Weevil Monitoring and Integrated Pest Management Programs

Field trapping using (Z)-3-dodecen-1-ol (E)-2-butenoate provides a sensitive detection tool for sweet potato weevil (Cylas formicarius elegantulus) populations. The synthetic compound demonstrates field attractant activity comparable to or greater than natural female-produced pheromone, enabling standardized monitoring protocols that do not depend on variable biological sources [1]. This application is validated for population density estimation, early infestation detection, and as a component of integrated pest management strategies in sweet potato cultivation regions worldwide.

Termite Trail-Following Behavioral Research and Semiochemical Studies

Synthetic (Z)-3-dodecen-1-ol induces both orientation and recruitment behavioral effects in termite trail-following assays at concentrations from 10⁻³ to 10 ng/cm with maximum activity at 10⁻¹ ng/cm [1]. The compound has been validated as the major trail-following pheromone component in Macrotermes annandalei and nine Kalotermitidae species across six genera, representing a phylogenetically conserved signal within this termite family [1][2]. Researchers should prepare fresh artificial trails for each experiment due to the shorter activity duration of synthetic trails compared to natural glandular secretions [1].

Lepidopteran Pheromone Blend Analysis and GC-MS Reference Standard

With well-characterized Kováts retention indices (RI 1457 on DB-5; RI 1989 on DB-Wax) [1], (Z)-3-dodecen-1-ol serves as a reliable reference standard for gas chromatographic analysis of monounsaturated C12 alcohols in complex lepidopteran pheromone blends. This enables unambiguous peak identification and purity verification in analytical chemistry workflows supporting pheromone identification, quality control, and formulation development.

Synthesis of Species-Specific Pheromone Derivatives for Coleopteran Pest Control

(Z)-3-Dodecen-1-ol is the essential synthetic precursor for preparing (Z)-3-dodecen-1-ol (E)-2-butenoate, the female-produced sex pheromone of the sweet potato weevil, which is the most devastating pest of sweet potatoes worldwide with crop losses estimated at 35-95% [1]. Alternative synthetic routes to this ester have been developed to avoid carcinogenic reagents such as ethylene oxide [2], making high-purity (Z)-3-dodecen-1-ol a critical starting material for industrial-scale pheromone production supporting agricultural pest monitoring programs.

Application
Selection Property
Validation Focus
Sweet potato weevil monitoring research
Synthetic (E)-2-butenoate ester of (Z)-3-dodecen-1-ol
Field attraction activity vs. natural female pheromone
Termite trail-following behavioral studies
Monounsaturated C12 alcohol with (Z)-3 configuration
Trail-following concentration range (10⁻³ to 10 ng/cm)
Lepidopteran pheromone GC-MS reference
Defined Kováts retention indices (RI 1457 DB-5, 1989 DB-Wax)
Peak identity confirmation in complex blends
Synthesis precursor for coleopteran pheromone esters
High-purity (Z)-3-dodecen-1-ol starting material
Esterification efficiency; avoidance of carcinogenic reagents in route

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